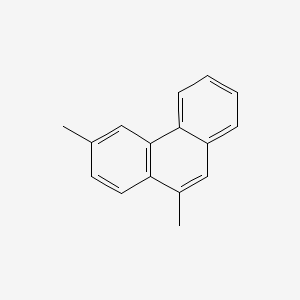
3,10-Dimethylphenanthrene
Übersicht
Beschreibung
3,10-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is a type of phenanthrene, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings .
Molecular Structure Analysis
The molecular structure of 3,10-Dimethylphenanthrene consists of a phenanthrene core with two methyl groups attached at the 3rd and 10th positions . The molecular weight is 206.2824 .Wissenschaftliche Forschungsanwendungen
Antialgal Activity
- Synthesis and Antialgal Activity of Dihydrophenanthrenes and Phenanthrenes : Research has shown that phenanthrenes, including those with methyl groups, have strong antialgal activity. Compounds like 2-hydroxy-7,8-dimethyl-9,10-dihydrophenanthrene demonstrated significant inhibition of algal growth, indicating potential applications in controlling harmful algal blooms (DellaGreca et al., 2001).
Tumor-Initiating Activity and Metabolism
- Tumor-Initiating Activity and Metabolism of Polymethylated Phenanthrenes : Some dimethylphenanthrene compounds, like 1,4- and 4,10-dimethylphenanthrene, have been identified as tumor initiators in studies using mouse skin. This research helps in understanding the carcinogenic potential of certain methylated phenanthrenes (LaVoie et al., 1982).
Spectroscopic Investigations
- Vibrational Analysis, NMR, and Mass Spectroscopic Investigation on Dimethylphenanthrene : Extensive studies have been conducted on the vibrational, physical, and chemical properties of dimethylphenanthrenes. These studies include FT-IR, FT-Raman, Mass, and NMR spectroscopy, providing insights into the molecular structure and properties of these compounds (Ali et al., 2015).
Microbial Utilization
- Isolation and Catabolic Characterization of a Dimethylphenanthrene-Utilizing Strain of Sphingomonas sp. : Research has identified bacterial strains capable of utilizing dimethylphenanthrenes as a sole carbon and energy source. This finding has implications for bioremediation of environments contaminated with polycyclic aromatic hydrocarbons (Sabaté et al., 2003).
Cyclization Reactions
- Mercuric Triflate-Catalyzed Tandem Cyclization Leading to Polycarbocycles : Studies have shown that certain dimethylphenanthrenes can be synthesized through catalyzed cyclization reactions. This research is significant for organic synthesis and the development of new compounds (Imagawa et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,10-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-8-14-12(2)10-13-5-3-4-6-15(13)16(14)9-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMJHHLNGATZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984849 | |
| Record name | 3,10-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,10-Dimethylphenanthrene | |
CAS RN |
66291-33-6 | |
| Record name | Phenanthrene, 3,10-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,10-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate](/img/structure/B1616025.png)
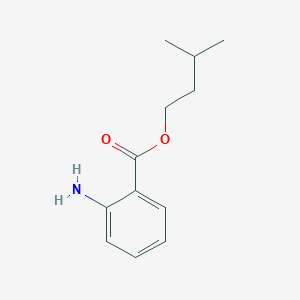

![[(2-Chlorobenzyl)thio]acetic acid](/img/structure/B1616035.png)
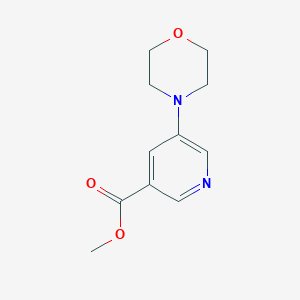
![Ethanol, 2-[bis(hydroxymethyl)amino]-](/img/structure/B1616037.png)
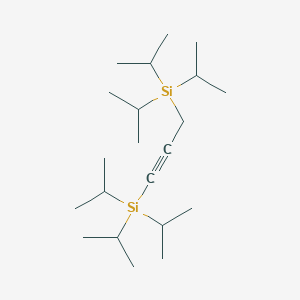
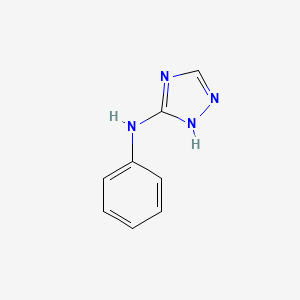
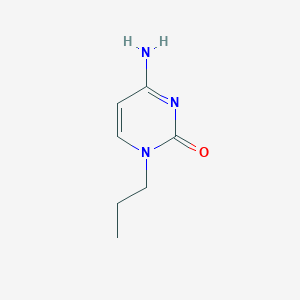
![4-Chlorotetrazolo[1,5-a]quinoxaline](/img/structure/B1616043.png)
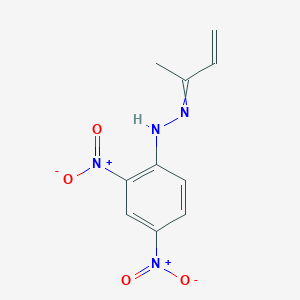
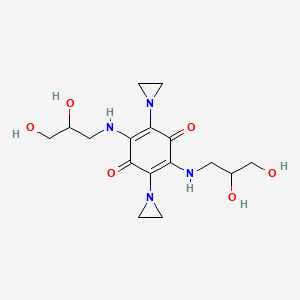
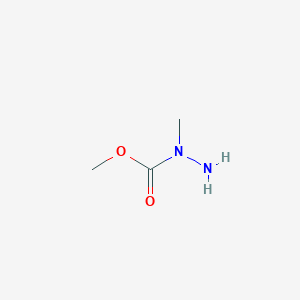
![6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one](/img/structure/B1616047.png)